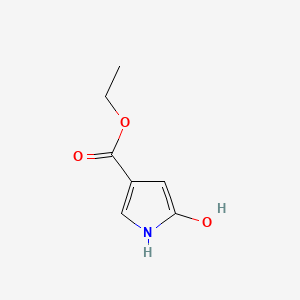

Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate

Description

Properties

CAS No. |

166656-43-5 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.153 |

IUPAC Name |

ethyl 5-hydroxy-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h3-4,8-9H,2H2,1H3 |

InChI Key |

VREXXKZUAUVXMR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC(=C1)O |

Synonyms |

1H-Pyrrole-3-carboxylicacid,5-hydroxy-,ethylester(9CI) |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-hydroxy-1H-pyrrole-3-carboxylate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with pyrrole derivatives. For example, formylation or esterification steps may use formic acid and catalysts (e.g., POCl₃) under controlled temperatures (60–80°C). Optimization includes adjusting solvent polarity (e.g., ethanol or DMF) and reaction time to improve yields . Purification often employs recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the ester carbonyl peak appears at ~165–170 ppm in ¹³C NMR .

- IR : Stretching vibrations for hydroxyl (3200–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What purification strategies are recommended to achieve high-purity this compound?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7 ratio) resolves closely related byproducts .

- HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) ensures >98% purity for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths, angles, and hydrogen-bonding networks. For example, planar pyrrole rings and intermolecular N–H⋯O interactions can stabilize crystal packing . Disorder in substituents (e.g., ester groups) is addressed using anisotropic displacement parameters .

Q. How should researchers address conflicting bioactivity data in studies of pyrrole carboxylates?

- Methodology :

- Variable Control : Compare assay conditions (e.g., solvent polarity, pH) that may alter compound solubility and reactivity .

- Replication : Validate antimicrobial or anticancer activity across multiple cell lines (e.g., HepG2 vs. MCF-7) and microbial strains .

- Mechanistic Studies : Use electrophilic substitution experiments (e.g., bromination) to correlate reactivity with bioactivity .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. For example, the pyrrole C-2 position often shows higher electron density .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ester hydrolysis in aqueous vs. nonpolar media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.